Cas no 2172632-21-0 (N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine)

N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine structure
2172632-21-0 structure
Product name:N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine
CAS No:2172632-21-0
MF:C8H14N2O
Molecular Weight:154.209561824799
CID:5568480
PubChem ID:165594765

N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine 化学的及び物理的性質

名前と識別子

    • N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
    • EN300-1592508
    • 2172632-21-0
    • N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine
    • インチ: 1S/C8H14N2O/c11-10-7-3-6-8(9-7)4-1-2-5-8/h11H,1-6H2,(H,9,10)
    • InChIKey: ZOUBRPRSUWGYSQ-UHFFFAOYSA-N
    • SMILES: ONC1CCC2(CCCC2)N=1

計算された属性

  • 精确分子量: 154.110613074g/mol
  • 同位素质量: 154.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.6Ų
  • XLogP3: 0.1

N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1592508-500mg
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
500mg
$905.0 2023-09-23
Enamine
EN300-1592508-5000mg
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
5000mg
$2732.0 2023-09-23
Enamine
EN300-1592508-2.5g
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
2.5g
$1848.0 2023-07-10
Enamine
EN300-1592508-1000mg
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
1000mg
$943.0 2023-09-23
Enamine
EN300-1592508-10000mg
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
10000mg
$4052.0 2023-09-23
Enamine
EN300-1592508-0.05g
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
0.05g
$792.0 2023-07-10
Enamine
EN300-1592508-10.0g
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
10.0g
$4052.0 2023-07-10
Enamine
EN300-1592508-2500mg
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
2500mg
$1848.0 2023-09-23
Enamine
EN300-1592508-250mg
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
250mg
$867.0 2023-09-23
Enamine
EN300-1592508-5.0g
N-[(2E)-1-azaspiro[4.4]nonan-2-ylidene]hydroxylamine
2172632-21-0
5.0g
$2732.0 2023-07-10

N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine 関連文献

N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamineに関する追加情報

Professional Introduction to N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine (CAS No. 2172632-21-0)

N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine, a compound with the CAS number 2172632-21-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a unique spirocyclic structure, has garnered considerable attention due to its potential applications in drug discovery and molecular recognition. The intricate architecture of this molecule, characterized by a nitrogen-containing spirocycle linked to an alkenylidene group, positions it as a promising candidate for further exploration in medicinal chemistry.

The chemical structure of N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine encompasses a spirocyclic core, which is a key feature contributing to its distinct chemical properties. The spirocycle itself consists of two fused rings, one of which is a six-membered nitrogen-containing ring, while the other is a nine-membered nonane ring. This arrangement imparts rigidity and stability to the molecule, making it an attractive scaffold for designing biologically active compounds. The presence of an alkenylidene group at the 2-position further enhances its reactivity and potential for functionalization.

In recent years, there has been growing interest in spirocyclic compounds due to their unique structural and functional properties. These molecules often exhibit enhanced binding affinity and selectivity towards biological targets, making them valuable in the development of new drugs. The nitrogen-containing spirocycle in N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine is particularly noteworthy, as it can interact with biological systems through hydrogen bonding and other non-covalent interactions. This capability is crucial for designing molecules that can effectively modulate biological pathways.

One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. Enzymes are critical targets in drug design, and modulating their activity can have therapeutic benefits. The rigid spirocyclic structure of N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine provides a stable platform for designing molecules that can bind tightly to enzyme active sites. This has led to several studies exploring its interactions with various enzymes, particularly those involved in metabolic pathways and signal transduction.

Recent research has highlighted the compound's potential as an inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism and are key targets for many therapeutic agents. The unique structural features of N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine allow it to interact with these enzymes in a way that can modulate their activity. This has opened up new avenues for developing drugs that can either enhance or inhibit the activity of these enzymes, depending on the therapeutic goal.

Another area where this compound shows promise is in the development of anticancer agents. Cancer cells often exhibit altered metabolic pathways and signaling networks, making them vulnerable to targeted therapies. The ability of N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine to interact with biological targets suggests that it could be used to develop drugs that disrupt these pathways. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing healthy cells, making it a promising candidate for further development.

The synthesis of N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires careful construction to ensure the correct stereochemistry is maintained throughout the synthesis process. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high precision.

The use of transition metal-catalyzed reactions has been particularly useful in the synthesis of spirocyclic compounds like N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine. These reactions allow for the formation of carbon-carbon bonds under mild conditions, which is essential for constructing the complex framework of this molecule. Additionally, computational methods have been employed to guide the design of synthetic routes, ensuring that optimal conditions are used at each step.

The pharmacokinetic properties of N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine are also an important consideration in its development as a therapeutic agent. Studies have shown that this compound exhibits good solubility and stability under physiological conditions, which are essential for its absorption and distribution within the body.

The potential side effects associated with this compound must also be carefully evaluated before it can be used therapeutically. While preliminary studies suggest that it is well-tolerated at low doses, further research is needed to fully understand its safety profile.

In conclusion, N-(2E)-1-Azaspiro4.4nonan-2-ylidenehydroxylamine (CAS No. 2172632-21-0) represents a significant advancement in chemical biology and pharmaceutical research due to its unique structure and potential applications in drug discovery and molecular recognition.

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